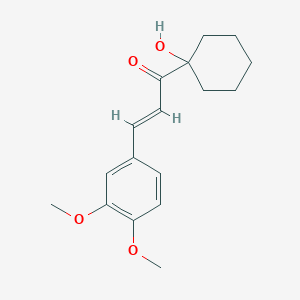

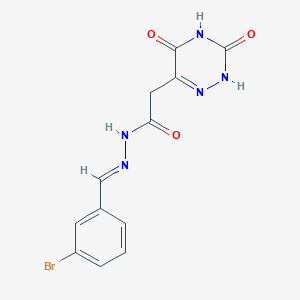

![molecular formula C20H22N4O3 B5535850 3-{3-[4-(2-furylmethyl)-1-piperazinyl]-3-oxopropyl}-2-quinoxalinol](/img/structure/B5535850.png)

3-{3-[4-(2-furylmethyl)-1-piperazinyl]-3-oxopropyl}-2-quinoxalinol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Quinolone and piperazine derivatives, similar to the specified compound, are synthesized through various methods, focusing on introducing specific functional groups that influence their biological activity and physical properties. For instance, studies have detailed the synthesis of quinolinone derivatives with positive inotropic activities and the development of quinolone derivatives with antimicrobial activity, indicating a broad interest in modifying these structures for enhanced properties (Tominaga et al., 1984; Foroumadi et al., 1999).

Molecular Structure Analysis

The molecular structure of compounds in this category is crucial for their biological activity. Crystal structure and molecular docking studies have provided insights into how these compounds interact with biological targets, influencing their design and synthesis for specific applications (Desai et al., 2017).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, with their reactivity influenced by the functional groups attached to the quinoline and piperazine cores. Photochemical studies on quinolone derivatives, for example, have shown how specific substitutions can influence reaction pathways and stability under different conditions (Mella et al., 2001).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are closely tied to their molecular structure. Adjustments to the molecular framework can significantly alter these properties, impacting their utility in various applications.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, pH stability, and interaction with biological systems, are central to the application of these compounds in pharmaceuticals and other fields. For example, the introduction of specific substituents can enhance antimicrobial activity against a broad spectrum of pathogens (Foroumadi et al., 2005).

Aplicaciones Científicas De Investigación

Antibacterial Activity

Research has demonstrated that compounds related to "3-{3-[4-(2-furylmethyl)-1-piperazinyl]-3-oxopropyl}-2-quinoxalinol" exhibit significant antibacterial properties. For instance, a study by Foroumadi et al. (1999) synthesized a series of N-substituted piperazinyl quinolones and evaluated them for their in-vitro antibacterial activity. These compounds showed comparable antibacterial activity against staphylococci to reference drugs like norfloxacin and ciprofloxacin, although their effectiveness against Gram-negative bacteria was variable (Foroumadi et al., 1999).

Metal Complex Formation

The interaction of quinolone compounds with metal ions is an area of significant interest, as it can influence the solubility, pharmacokinetics, and bioavailability of these molecules. Uivarosi (2013) detailed how quinolones, due to their chemical functions, can bind metal ions, forming complexes where they act as bidentate, unidentate, or bridging ligands. This interaction is pivotal in the mechanism of action of these bactericidal agents and has been exploited to obtain metal complexes with equal or enhanced antimicrobial activity compared to the parent quinolones (Uivarosi, 2013).

Pharmacological Interactions

Aripiprazole, a compound structurally similar to "3-{3-[4-(2-furylmethyl)-1-piperazinyl]-3-oxopropyl}-2-quinoxalinol," has been extensively studied for its unique pharmacological profile. Lawler et al. (1999) investigated aripiprazole's interactions with dopamine and serotonin receptor subtypes, noting its high affinity for striatal dopamine D2-like receptors. This compound exhibits both agonist and antagonist actions at these receptors, contributing to its efficacy against symptoms of schizophrenia with minimal side effects (Lawler et al., 1999).

Propiedades

IUPAC Name |

3-[3-[4-(furan-2-ylmethyl)piperazin-1-yl]-3-oxopropyl]-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3/c25-19(24-11-9-23(10-12-24)14-15-4-3-13-27-15)8-7-18-20(26)22-17-6-2-1-5-16(17)21-18/h1-6,13H,7-12,14H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJPADGLLLUJQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CO2)C(=O)CCC3=NC4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{3-[4-(2-Furylmethyl)-1-piperazinyl]-3-oxopropyl}-2-quinoxalinol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

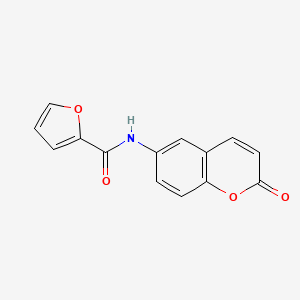

![3-{[(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5535770.png)

![4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5535785.png)

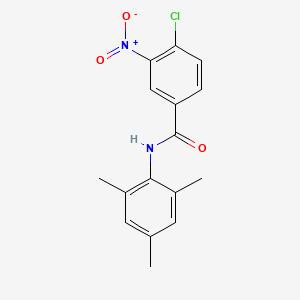

![2,4-dichlorobenzaldehyde O-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]oxime](/img/structure/B5535802.png)

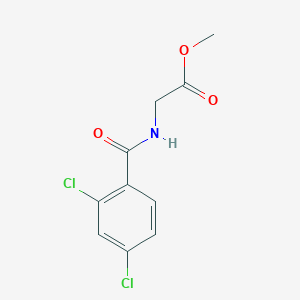

![5-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}-2-(4-morpholinyl)benzoic acid](/img/structure/B5535813.png)

![{9-[3-(2-hydroxyethoxy)benzyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}acetic acid](/img/structure/B5535854.png)

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5535873.png)